molecular formula C17H22N4O2 B2730797 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine CAS No. 950256-46-9

4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine

Cat. No.: B2730797
CAS No.: 950256-46-9
M. Wt: 314.389
InChI Key: VXSKSWAUNWKVSA-UHFFFAOYSA-N
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Description

4-[1-(4-Methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine is a synthetic 1,2,3-triazole derivative designed for advanced research applications. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its significant biological and pharmacological properties, making it a key structure in the development of new therapeutic agents . This compound features a morpholine ring and a 4-methylphenyl substituent, which are common pharmacophores that can influence bioavailability and target binding. Triazole-containing compounds are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, and anticancer actions . The structural motif of a carbonyl group linking a triazole ring to a morpholine is found in other experimentally synthesized compounds, indicating its relevance in chemical research . Beyond pharmaceutical applications, triazole derivatives are also of great interest in material science, particularly in the design of organic electronics and fluorescence materials, where they can contribute to electron-accepting properties and the formation of structured molecular networks . This product is intended for research purposes by qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

[1-(4-methylphenyl)-5-propyltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-4-15-16(17(22)20-9-11-23-12-10-20)18-19-21(15)14-7-5-13(2)6-8-14/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSKSWAUNWKVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a morpholine moiety.

    Attachment of the Propyl and p-Tolyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholino(5-propyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives, including 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine, in cancer therapy. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, research indicated that triazole compounds could interact with high-abundance blood proteins such as human serum albumin and immunoglobulin G, influencing drug-protein interactions crucial for therapeutic efficacy .

Case Study: Kallikrein-Kinin System

A notable study investigated the mechanism of action involving the kallikrein-kinin signaling pathways in HeLa cervical cancer cells. The findings suggested that the compound could alter the expression of kallikrein-10, indicating a potential antitumor mechanism . This positions the compound as a promising candidate for further development in oncology.

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of pathogens. For example, derivatives have shown moderate to good activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging research suggests that triazoles may also possess neuroprotective properties. Studies have indicated that certain triazole derivatives can act as antioxidants and may have applications in neurodegenerative diseases .

Fungicides

The triazole class is widely utilized in agriculture as fungicides. The ability of compounds like this compound to inhibit fungal growth makes them valuable in crop protection strategies. Their mode of action typically involves disrupting fungal cell membrane synthesis or function .

Polymer Chemistry

Triazoles are increasingly being incorporated into polymer science due to their unique chemical properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazole groups exhibit improved performance characteristics compared to traditional materials .

Data Summary

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancerSignificant antiproliferative effects; interacts with blood proteins
AntimicrobialModerate activity against common pathogens
NeuroprotectivePotential antioxidant effects in neurodegenerative diseases
AgricultureFungicidesEffective in inhibiting fungal growth
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine with analogous triazole derivatives, focusing on structural, physicochemical, and functional differences.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Refcode Core Structure Substituents Key Properties Reference
Target Compound 1,2,3-Triazole + morpholine 1-(4-methylphenyl), 5-propyl, 4-carbonyl-morpholine Likely planar triazole ring; morpholine enhances polarity. Predicted moderate solubility in DMF .
ETUVEX (II) 1,2,3-Triazole + ethanone 1-(4-methylphenyl), 5-methyl, 4-carbonyl-ethylquinoxaline disulfide Quinoxaline disulfide introduces rigidity; lower solubility in polar solvents due to bulk .
Compound 4 () Pyrazole + thiazole Triazole linked to fluorophenyl, chlorophenyl, and thiazole Isostructural with triclinic symmetry; planar except for perpendicular fluorophenyl group .
P28E1 () Pyrazole + morpholine 3-(dichloromethyl), 4-nitro, 1-(3-trifluoromethylphenyl) Nitro and trifluoromethyl groups increase electronegativity; high reactivity in substitution .

Detailed Analysis

Triazole Core vs. Pyrazole Derivatives

  • The target compound’s 1,2,3-triazole core differs from pyrazole-based analogs (e.g., ) in electronic properties. Triazoles exhibit greater aromatic stability due to delocalized π-electrons, whereas pyrazoles have localized bonding, affecting their reactivity in cycloaddition or nucleophilic substitution .
  • Substituent positioning also diverges: The target’s propyl group at the 5-position introduces steric bulk compared to the smaller methyl or halogenated groups in pyrazole derivatives (e.g., ’s N-substituted pyrazolines) .

Morpholine vs. Alternative Functional Groups The morpholine ring in the target compound enhances hydrophilicity compared to non-polar substituents like quinoxaline disulfide in ETUVEX. This difference is critical for solubility and bioavailability; morpholine-containing compounds typically exhibit improved aqueous solubility .

Crystallographic and Conformational Differences The target compound’s molecular planarity is likely similar to ETUVEX, but substituents like the propyl chain may induce slight torsional strain, as seen in ’s fluorophenyl derivatives, where non-planar groups disrupt crystallinity . Isostructural compounds in (triclinic symmetry, P̄1 space group) suggest that halogenated aryl groups (e.g., fluorophenyl) favor dense packing, whereas alkyl chains (propyl) may reduce crystal symmetry .

P28E1’s synthesis () involves multi-step reactions with moderate yields (~60%), indicating that nitro and trifluoromethyl groups complicate purification compared to alkyl-substituted triazoles .

Biological Activity

The compound 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine is a derivative of the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H20N4O
  • Molecular Weight : 288.34 g/mol
  • CAS Number : 950235-39-9

This compound features a morpholine ring and a triazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole derivatives, including those similar to our compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded to assess their potency.

CompoundMIC (µg/mL)Activity Type
3a10Antibacterial
3b15Antifungal
3c5Antiviral

The specific compound's structure suggests that it may inhibit bacterial cell wall synthesis or disrupt membrane integrity due to the presence of the triazole ring .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been extensively studied. In a recent investigation involving peripheral blood mononuclear cells (PBMC), compounds similar to our target exhibited a significant reduction in cytokine release (TNF-α and IL-6) when stimulated by lipopolysaccharides (LPS). The results showed:

CompoundTNF-α Release (%)IL-6 Release (%)
Control100100
3a4430
3c6025

These findings suggest that the compound could be effective in modulating inflammatory responses in various diseases .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, the compound's ability to inhibit cell proliferation was evaluated in several cancer types:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis through caspase activation .

Case Studies

Several case studies have reported on the biological effects of triazole derivatives similar to our compound:

  • Antimicrobial Study : A comprehensive analysis revealed that a related triazole derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL.
  • Anti-inflammatory Research : In a clinical setting, patients treated with a triazole derivative showed reduced markers of inflammation after one month compared to those receiving standard care.

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